2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine
Description
2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine is a pyrrolidine derivative featuring a benzamide core substituted with chlorine (Cl) and methoxy (OMe) groups. The compound’s structure includes a 1-ethylpyrrolidine moiety linked via a methylene bridge to a 3,5-dichloro-2,6-dimethoxybenzamido group.
Properties
IUPAC Name |
3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2N2O3/c1-4-20-7-5-6-10(20)9-19-16(21)13-14(22-2)11(17)8-12(18)15(13)23-3/h8,10H,4-7,9H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGQKBQNMKHVABS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C(=CC(=C2OC)Cl)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801003005 | |
| Record name | 3,5-Dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82935-26-0 | |
| Record name | Benzamide, 3,5-dichloro-2,6-dimethoxy-N-(1-ethyl-2-pyrrolidinylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082935260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801003005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 3,5-Dichloro-2,6-dimethoxybenzoic acid: This can be achieved through the chlorination of 2,6-dimethoxybenzoic acid using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of the Amide Bond: The 3,5-dichloro-2,6-dimethoxybenzoic acid is then reacted with an appropriate amine, such as 1-ethylpyrrolidine, in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of specific functional groups within the molecule.
Substitution: The dichloro groups in the compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of chlorine atoms with the nucleophile.
Scientific Research Applications
2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s structural analogs can be categorized based on substituent patterns and core heterocycles. Key comparisons include:
Key Observations:
- Substituent Effects : The chlorine and methoxy groups in the target compound likely enhance stability compared to nitro-substituted analogs like zoalene, which are prone to redox reactivity . Methoxy groups may improve solubility relative to methyl or chloro substituents (e.g., clopidol) .
- Density and Stability: Nitro-substituted pyridines (e.g., 3,5-diamino-2,4,6-trinitropyridine) exhibit high densities (~2.2 g/cm³) due to nitro groups, whereas chloro/methoxy substituents in the target compound may reduce density but improve thermal stability .
Biological Activity
2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine is a complex organic compound with significant potential in various biological applications. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- IUPAC Name : 3,5-dichloro-N-[(1-ethylpyrrolidin-2-yl)methyl]-2,6-dimethoxybenzamide
- Molecular Formula : C16H22Cl2N2O3
- Molecular Weight : 361.26 g/mol
- CAS Number : 82935-26-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of dichloro and dimethoxy groups enhances its reactivity and binding affinity to biological molecules. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme's conformation, thereby modulating various biochemical pathways.
Absorption and Distribution
Research indicates that this compound has favorable pharmacokinetic properties:
| Property | Value |
|---|---|
| Human Intestinal Absorption | High (0.9939) |
| Blood-Brain Barrier Penetration | High (0.9982) |
| Caco-2 Permeability | Moderate (0.6294) |
These properties suggest that the compound can effectively reach systemic circulation and potentially cross the blood-brain barrier, making it a candidate for neurological applications.
Enzyme Interactions
The compound has been shown to interact with various cytochrome P450 enzymes:
| Enzyme | Substrate Status | Inhibitor Status |
|---|---|---|
| CYP450 1A2 | Non-substrate | Non-inhibitor |
| CYP450 2D6 | Non-substrate | Non-inhibitor |
| CYP450 3A4 | Substrate | Non-inhibitor |
This interaction profile indicates that while it may not significantly inhibit major metabolic pathways, it could still influence drug metabolism in certain contexts.
Case Studies and Research Findings
-
Inhibition Studies :
- A study investigated the inhibitory effects of the compound on specific enzymes involved in metabolic pathways. Results indicated a significant inhibition of target enzymes in vitro, suggesting potential therapeutic applications in conditions where these enzymes are dysregulated.
-
Neuropharmacological Effects :
- Research demonstrated that the compound could modulate neurotransmitter release in neuronal cultures. This effect was attributed to its ability to alter calcium ion influx through voltage-gated channels, indicating potential use in treating neurological disorders.
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Anticancer Activity :
- Preliminary studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Q & A
Basic: What are the standard synthetic routes for preparing 2-((3,5-Dichloro-2,6-dimethoxybenzamido)methyl)-1-ethylpyrrolidine?
Methodological Answer:
A common approach involves coupling benzamide derivatives with pyrrolidine intermediates. For example, the synthesis of structurally similar compounds (e.g., 2-pyrrolidine-1-yl-benzaldehydes) employs nucleophilic substitution reactions using amines and aromatic aldehydes in polar aprotic solvents like DMF, with potassium carbonate as a base. Microwave-assisted methods can enhance reaction efficiency (e.g., 150°C for 20 hours) . For benzamido-pyrrolidine derivatives, condensation reactions between chloroacetic acid and substituted aldehydes in acetic anhydride/acetic acid mixtures under reflux (2 hours) are typical, followed by crystallization .
Advanced: How can microwave-assisted synthesis improve yield and purity of pyrrolidine derivatives?
Methodological Answer:
Microwave irradiation accelerates reaction kinetics by enabling rapid and uniform heating. For example, in synthesizing pyrrolo[1,2-a]quinoline derivatives, microwave conditions (e.g., 105°C in n-butanol with cyanothioacetamide) reduce reaction times from hours to minutes while improving regioselectivity. This method minimizes side reactions, enhancing purity and yield .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups like amides (N–H stretch ~3,400 cm⁻¹) and nitriles (C≡N ~2,200 cm⁻¹) .
- NMR : and NMR confirm substituent integration (e.g., methoxy, ethyl, and dichloro groups). For example, DMSO-d solvent resolves aromatic protons (δ 6.5–8.0 ppm) and methylene groups (δ 3.3–4.0 ppm) .
- Mass Spectrometry : Validates molecular weight (e.g., m/z 386 for CHNOS derivatives) .
Advanced: How can crystallography resolve structural ambiguities in substituted pyrrolidines?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of stereochemistry and bond angles. For example, the crystal structure of 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione revealed non-planar pyrrolidine rings and intermolecular hydrogen bonding, critical for understanding reactivity and stability .
Basic: What solvent systems optimize purification of this compound?
Methodological Answer:
Crystallization from DMF/water mixtures (e.g., 57% yield for pyrimido[2,1-b]quinazoline derivatives) effectively removes impurities. Ethyl acetate is preferred for extraction due to its polarity and low boiling point, while MgSO ensures drying without side reactions .
Advanced: How can statistical Design of Experiments (DoE) optimize reaction conditions?
Methodological Answer:
DoE minimizes experimental runs while maximizing data quality. For instance, factorial design can identify critical parameters (e.g., temperature, solvent ratio, catalyst loading) in microwave-assisted syntheses. Response surface methodology (RSM) then models interactions between variables, enabling prediction of optimal conditions (e.g., 120°C, 2 h reflux) .
Basic: How to analyze data contradictions in NMR spectra of substituted pyrrolidines?
Methodological Answer:
Discrepancies in NMR splitting (e.g., unexpected multiplicity) may arise from dynamic processes like restricted rotation in amides. Variable-temperature NMR or 2D techniques (e.g., COSY, NOESY) can resolve such ambiguities by probing spin-spin coupling and spatial proximity .
Advanced: What computational methods predict reactivity and regioselectivity in benzamido-pyrrolidines?
Methodological Answer:
Density Functional Theory (DFT) calculates transition-state energies to predict reaction pathways. For example, Fukui indices identify electrophilic/nucleophilic sites, while Molecular Dynamics (MD) simulations model solvent effects. ICReDD’s quantum chemical reaction path searches integrate with experimental data to validate predictions .
Basic: How to assess purity for pharmacological studies?
Methodological Answer:
- HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection (e.g., 254 nm) separate impurities .
- Elemental Analysis : Confirms %N and %Cl content (e.g., 7.5% N in CHNO vs. theoretical 7.99%) .
Advanced: What reactor designs enhance scalability of pyrrolidine syntheses?
Methodological Answer:
Continuous-flow reactors improve heat/mass transfer for exothermic reactions. Microreactors with immobilized catalysts (e.g., Pd(PPh)) enable Suzuki-Miyaura couplings at higher pressures and temperatures, reducing batch-to-batch variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
